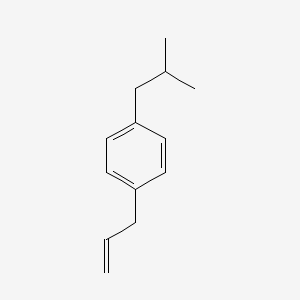
1-Allyl-4-isobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-isobutylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of an allyl group and an isobutyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-isobutylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isobutylbenzene can then undergo further alkylation with allyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For instance, the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium catalyst on activated carbon can be used to produce isobutylbenzene, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-isobutylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Bromination: The benzylic C-H bonds can be brominated using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Various electrophiles in the presence of Lewis acids.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives.
Bromination: Benzylic bromides.
Scientific Research Applications
1-Allyl-4-isobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor in the synthesis of drugs such as ibuprofen.
Industrial Chemistry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-4-isobutylbenzene involves its reactivity at the benzylic position. The benzylic carbon is particularly reactive due to the stabilization of intermediates through resonance. This reactivity allows for various transformations, including oxidation and substitution reactions .
Comparison with Similar Compounds
Isobutylbenzene: Similar in structure but lacks the allyl group.
n-Butylbenzene: Similar alkylbenzene but with a different alkyl group.
sec-Butylbenzene: Another isomer of butylbenzene with a different substitution pattern.
Uniqueness: 1-Allyl-4-isobutylbenzene is unique due to the presence of both an allyl and an isobutyl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes .
Properties
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWLQZUKVFKZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














